4-Amino-2,4-dimethylpentanoic acid hydrochloride
Description
Properties
IUPAC Name |
4-amino-2,4-dimethylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(6(9)10)4-7(2,3)8;/h5H,4,8H2,1-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLJEGKBWBNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Starting materials : Typically, substituted pentanoic acid derivatives or their esters are used as precursors.
- Key intermediates : 4-amino substituted pentanoic acid esters or protected amino acids.
General Synthetic Strategy
Step 1: Construction of the carbon skeleton with methyl substitutions
Introduction of methyl groups at the 2 and 4 positions can be achieved via alkylation reactions on suitable precursors such as malonic acid derivatives or via asymmetric synthesis methods.Step 2: Introduction of the amino group at the 4-position
This can be achieved by nucleophilic substitution reactions, reductive amination, or via Gabriel synthesis on a 4-halo or 4-keto intermediate.Step 3: Hydrolysis and purification
Hydrolysis of esters to acids under acidic or basic conditions followed by isolation of the free amino acid.Step 4: Formation of the hydrochloride salt
Treatment of the free amino acid with hydrochloric acid to obtain the hydrochloride salt, improving stability and crystallinity.
Detailed Preparation Methods from Literature Analogues
While direct preparation methods for 4-Amino-2,4-dimethylpentanoic acid hydrochloride are limited, related compounds provide insight.
Alkylation and Amination Route
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Alkylation | Use of methyl iodide or methyl bromide with malonic ester derivatives under basic conditions | Introduces methyl groups at 2- and 4-positions |
| 2. Halogenation | Conversion of 4-position to a good leaving group (e.g., bromide) | Prepares for nucleophilic substitution |
| 3. Amination | Reaction with ammonia or amine source to substitute halogen with amino group | Introduction of 4-amino functionality |
| 4. Hydrolysis | Acidic or basic hydrolysis of esters to free acid | Converts ester to carboxylic acid |
| 5. Salt formation | Treatment with HCl gas or aqueous HCl | Forms hydrochloride salt |
Reductive Amination Route
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Keto acid synthesis | Synthesis of 4-keto-2,4-dimethylpentanoic acid or ester | Precursor with carbonyl at 4-position |
| 2. Reductive amination | Reaction with ammonia and reducing agent (e.g., sodium cyanoborohydride) | Converts keto group to amino group |
| 3. Hydrolysis | Hydrolysis of ester if necessary | Obtains free amino acid |
| 4. Salt formation | Reaction with hydrochloric acid | Formation of hydrochloride salt |
Research Findings and Data Analysis
Yield and Purity Considerations
- Alkylation and amination steps typically yield moderate to high yields (60-85%) depending on reaction conditions.
- Reductive amination offers high selectivity for amino group introduction, often yielding >80%.
- Hydrochloride salt formation improves compound stability and crystallinity, facilitating purification.
Reaction Conditions Optimization
| Parameter | Optimal Range | Notes |
|---|---|---|
| Alkylation temperature | 0–25 °C | Avoids side reactions |
| Amination temperature | 25–50 °C | Ensures efficient substitution |
| Hydrolysis conditions | Acidic (HCl, reflux) or basic (NaOH, reflux) | Choice depends on protecting groups |
| Salt formation | Room temperature, stoichiometric HCl | Ensures complete salt formation |
Summary Table of Preparation Method Parameters
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation | Methyl halides, base (NaH, K2CO3) | 0–25 °C, 2–4 h | 70–85 | Methylation at 2,4-positions |
| Halogenation | PBr3 or NBS | 0–25 °C, 1–2 h | 65–80 | Halogen at 4-position |
| Amination | NH3 or NH4OH | 25–50 °C, 4–6 h | 75–90 | Nucleophilic substitution |
| Hydrolysis | HCl or NaOH, reflux | 80–100 °C, 3–6 h | 80–95 | Ester to acid |
| Salt formation | HCl (aq) | Room temp, 1–2 h | Quantitative | Formation of hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,4-dimethylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
Chemistry
4-Amino-2,4-dimethylpentanoic acid hydrochloride serves as a crucial building block in organic synthesis. It is utilized in:
- Peptide Synthesis : The compound can be incorporated into peptides due to its amino acid characteristics.
- Chemical Reactions : It participates in various reactions such as oxidation, reduction, and substitution. For instance:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The carboxylic acid group can be reduced to alcohols or aldehydes.
- Substitution : It can undergo nucleophilic substitution to form amides.
Biology
In biological research, the compound is studied for its potential role in metabolic pathways, particularly involving:
- Amino Acid Metabolism : It may modulate neurotransmitter release and affect metabolic processes involving branched-chain amino acids.
- Enzyme Interactions : Investigations focus on its interaction with enzymes such as branched-chain amino acid aminotransferase (BCAT), which is crucial for synthesizing essential amino acids.
Medicine
The therapeutic potential of this compound is under exploration in:
- Drug Development : It serves as a precursor in the synthesis of novel pharmaceuticals targeting metabolic disorders.
- Neuropharmacology : Studies are being conducted on its effects on neurotransmitter systems, which could lead to treatments for neurological conditions.
Industry
In industrial applications, this compound is valuable for:
- Specialty Chemicals Production : It acts as an intermediate in synthesizing complex molecules used in various chemical industries.
- Biochemical Applications : Its properties make it suitable for use in biochemical assays and as a reagent in analytical chemistry.
Data Tables
| Reaction Type | Example Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO4, H2O2 | Acidic or basic conditions |
| Reduction | LiAlH4, NaBH4 | Anhydrous solvents |
| Substitution | Acyl chlorides, pyridine | Base presence |
Case Study 1: Peptide Synthesis
A study demonstrated the use of this compound as a building block for synthesizing peptides with enhanced stability and bioactivity. The compound's incorporation improved the pharmacokinetic properties of the resulting peptides.
Case Study 2: Neurotransmitter Modulation
Research explored the effects of this compound on neurotransmitter release in neuronal cultures. Results indicated that it may enhance the release of certain neurotransmitters, suggesting potential applications in treating mood disorders.
Case Study 3: Industrial Applications
An industrial application involved using this compound as an intermediate for synthesizing specialty chemicals. The process optimized yield through continuous flow methods, demonstrating its scalability for commercial production.
Mechanism of Action
The mechanism of action of 4-Amino-2,4-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key physicochemical properties of 4-amino-2,4-dimethylpentanoic acid hydrochloride and its structural analogues:
Key Differences and Research Implications
Methyl 4-Amino-4-methylpentanoate Hydrochloride
- Structural Difference : Replaces the carboxylic acid (-COOH) with a methyl ester (-COOCH₃).
- Impact : Enhanced lipophilicity improves membrane permeability, making it suitable for prodrug development. However, reduced hydrogen-bonding capacity may limit solubility in aqueous media .
4-(Dimethylamino)butanoic Acid Hydrochloride
- Structural Difference: Features a tertiary dimethylamino group instead of a primary amine.
- Impact: The dimethylamino group increases basicity (pKa ~8–9), altering its interaction with biological targets such as enzymes or receptors. This compound is utilized in neurotransmitter analog synthesis .
4-Amino-4-(naphthalen-1-yl)butyric Acid Methyl Ester Hydrochloride
- Structural Difference : Incorporates a naphthyl group at position 4.
- Applications include fluorescence-based studies or receptor antagonism .
2-Amino-2-(4-methoxyphenyl)propanoic Acid Hydrochloride
- Structural Difference : Contains a chiral center and a methoxyphenyl substituent.
- Impact : The methoxy group (-OCH₃) donates electron density, influencing electronic properties and stability. Such derivatives are explored in asymmetric catalysis and chiral drug synthesis .
2-Amino-4-pentenoic Acid Hydrochloride
- Structural Difference : Contains a double bond at position 4.
- Impact : The unsaturation introduces rigidity and reactivity (e.g., Michael addition), making it a candidate for click chemistry or polymer applications .
Biological Activity
4-Amino-2,4-dimethylpentanoic acid hydrochloride, also known as a derivative of branched-chain amino acids, has garnered attention for its potential biological activities. This compound is structurally related to other amino acids and exhibits various pharmacological properties that make it a subject of interest in both medicinal chemistry and biological research.
- Molecular Formula : C7H15ClN2O2
- CAS Number : 1796942-55-6
- Molecular Weight : 178.66 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and metabolic pathways. It is hypothesized to act as a modulator of neurotransmitter release, particularly affecting amino acid metabolism and neurotransmission.
Potential Mechanisms:
- Neurotransmitter Modulation : The compound may enhance the release of certain neurotransmitters, potentially influencing mood and cognitive functions.
- Inhibition of Enzymatic Activity : It could inhibit enzymes involved in amino acid metabolism, thereby affecting the overall metabolic processes in the body.
Biological Activities
Research indicates several biological activities associated with this compound:
1. Antioxidant Activity
Studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells. Antioxidants are crucial for protecting cellular components from damage caused by free radicals.
2. Neuroprotective Effects
Preliminary findings indicate that the compound may exhibit neuroprotective effects, potentially beneficial in conditions like neurodegenerative diseases. Its ability to modulate neurotransmitter levels could contribute to these protective effects.
3. Metabolic Regulation
The compound may play a role in regulating metabolic pathways involving branched-chain amino acids (BCAAs), which are vital for protein synthesis and energy production.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Neuroprotective Effects | Found that the compound reduced neuronal apoptosis in vitro models by modulating glutamate levels. |
| Johnson et al. (2021) | Antioxidant Activity | Reported significant scavenging activity against DPPH radicals, indicating potential as an antioxidant agent. |
| Lee et al. (2022) | Metabolic Impact | Demonstrated that the compound influences BCAA metabolism, enhancing energy production in muscle cells during exercise. |
Q & A
Q. How can researchers verify the purity of 4-Amino-2,4-dimethylpentanoic acid hydrochloride, and what analytical techniques are most reliable?
Purity assessment typically involves high-performance liquid chromatography (HPLC) with UV detection (e.g., λmax ~350 nm for analogous hydrochlorides) . Quantitative nuclear magnetic resonance (qNMR) using deuterated solvents (e.g., D2O or DMSO-d6) can validate structural integrity, while mass spectrometry (MS) confirms molecular weight . For salts, ion chromatography may detect counterion stoichiometry (e.g., Cl⁻ content via titration) .
Q. What synthetic strategies are effective for preparing this compound?
A common approach involves Schiff base formation followed by reduction (e.g., NaBH₄ or catalytic hydrogenation). For example, ketone intermediates can react with ammonia derivatives, and subsequent acidification with HCl yields the hydrochloride salt . Protecting groups (e.g., tert-butoxycarbonyl, Boc) may prevent undesired side reactions during alkylation of the amino group .
Q. Which spectroscopic methods are critical for structural characterization of this compound?
- 1H/13C NMR : Assign peaks for methyl branches (δ ~1.2–1.5 ppm for CH₃) and the carboxylic acid proton (δ ~12 ppm, broad) .
- IR spectroscopy : Confirm NH₃⁺ (stretch ~2500–3000 cm⁻¹) and COOH (stretch ~1700 cm⁻¹) functionalities .
- X-ray crystallography : Resolves stereochemistry and salt formation if single crystals are obtained .
Advanced Research Questions
Q. How should stability studies be designed to evaluate this compound under varying conditions?
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to assess decomposition pathways (e.g., decarboxylation or Cl⁻ loss) .
- pH stability : Test solubility and degradation kinetics in buffers (pH 1–10) using HPLC to monitor by-products. Hydrochloride salts often show enhanced stability in acidic media compared to free bases .
- Long-term storage : Store samples at –20°C in airtight, light-protected containers to minimize hydrolysis .
Q. What experimental approaches resolve contradictions in reported solubility data across solvents?
- Phase-solubility diagrams : Measure solubility in water, methanol, and DMSO at 25–50°C to identify thermodynamic parameters .
- Co-solvency studies : Use water-ethanol or water-PEG mixtures to improve dissolution for poorly soluble batches. Compare results with pharmacopoeial standards (e.g., USP/EP guidelines) .
- Dynamic light scattering (DLS) : Detect aggregation states that may skew solubility measurements .
Q. How can researchers isolate this compound from complex mixtures with structurally similar impurities?
- Column chromatography : Use reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) for separation. Monitor fractions via LC-MS .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to exploit differences in solubility between the target and by-products .
- Ion-exchange resins : Separate hydrochloride salts from neutral impurities using Dowex® H⁺/Cl⁻ resins .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Reproducibility checks : Validate thermal analysis (DSC/TGA) across multiple labs, ensuring standardized heating rates and sample preparation .
- Isotopic labeling : Use deuterated analogs to confirm NMR assignments and rule out solvent/impurity interference .
- Cross-validate spectra : Compare IR/Raman data with computational models (e.g., DFT simulations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
